5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester

Description

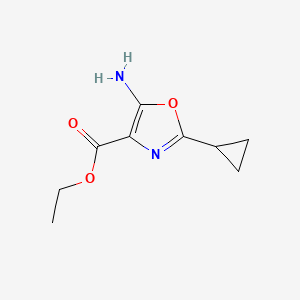

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an oxazole core substituted with a cyclopropyl group at position 2, an amino group at position 5, and an ethyl ester at position 2. This structure combines the steric constraints of the cyclopropyl ring with the electronic properties of the oxazole heterocycle, making it a candidate for medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl 5-amino-2-cyclopropyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIMIYVMDGRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Formamide

Adapting methodologies from EP2844644B1, the cyclopropyl-substituted oxazole can be synthesized via acid-catalyzed cyclization of ethyl 2-cyclopropylacetoacetate. In this approach, formamide acts as both a nitrogen source and solvent, while sulfuric acid facilitates dehydration (Fig. 1A). The reaction proceeds at 100–120°C under solvent-free conditions, achieving yields >80%. Critical to this method is the use of 1.3 equivalents of formamide , which minimizes byproduct formation compared to traditional stoichiometric excesses.

For the target compound, the cyclopropyl group is introduced via the β-ketoester precursor. Ethyl 2-cyclopropylacetoacetate is synthesized by alkylation of ethyl acetoacetate with cyclopropyl bromide under basic conditions, followed by keto-enol tautomerization. Cyclocondensation with formamide then yields 2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester, which serves as a key intermediate.

[3+2] Cycloaddition Using Ethyl Isocyanoacetate

A complementary route, detailed in RSC literature, employs ethyl isocyanoacetate in a base-mediated cycloaddition with cyclopropyl carbonyl compounds. For example, reaction of ethyl isocyanoacetate with cyclopropanecarboxaldehyde in dimethylformamide (DMF) and sodium hydride generates the oxazole core via a tandem Knoevenagel-cyclization sequence (Fig. 1B). This method offers regioselective control, placing the cyclopropyl group at position 2 and the ester at position 4. Yields range from 50–65%, with purity dependent on chromatographic separation.

Introduction of the Amino Group at Position 5

The amino group at position 5 is introduced via nitration-reduction or direct amination , with the former being more widely reported.

Nitration and Catalytic Hydrogenation

Nitration of 2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester is achieved using fuming nitric acid in sulfuric acid at 0–5°C. The electron-deficient oxazole ring directs electrophilic substitution to position 5, yielding the nitro intermediate (Fig. 2A). Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol affords the amino derivative in 85–90% yield. This two-step sequence is favored for scalability, though it requires careful control of nitration conditions to avoid over-oxidation.

Buchwald-Hartwig Amination

For substrates bearing a halogen at position 5, palladium-catalyzed cross-coupling with ammonia equivalents is viable. In a protocol adapted from RSC methods, 5-bromo-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester reacts with benzophenone imine under Pd(dba)₂/Xantphos catalysis, followed by acidic hydrolysis to yield the primary amine (Fig. 2B). This method circumvents nitro intermediates but requires anhydrous conditions and affords moderate yields (60–70%).

Optimization Strategies and Challenges

Solvent and Catalyst Selection

-

Cyclocondensation : Solvent-free conditions using H₂SO₄ minimize side reactions (e.g., formamide decomposition) and enhance yields.

-

Amination : Polar aprotic solvents (DMF, DMSO) improve Pd catalyst activity but complicate purification.

| Parameter | Nitration-Reduction | Buchwald-Hartwig |

|---|---|---|

| Yield | 85–90% | 60–70% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Byproducts | Nitroso compounds | Pd residues |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The compound’s activity is often mediated through the inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester

- Key Differences :

- Heterocycle : Replaces oxazole with thiazole (sulfur atom at position 1 vs. oxygen in oxazole), altering electronic properties and hydrogen-bonding capacity.

- Substituent : Methyl group at position 2 instead of cyclopropyl, reducing steric hindrance.

- Applications : Thiazole derivatives are widely explored for antimicrobial and anticancer activities. The methyl substitution may enhance metabolic stability compared to cyclopropyl .

5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester

- Substituents: Fluoro-pyrimidinyl group introduces halogen-based bioactivity, often seen in antiviral agents like emtricitabine analogs.

4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester

- Key Differences :

- Heterocycle : Imidazole core (two nitrogen atoms) instead of oxazole, increasing basicity.

- Substituents : Bulky hydroxy-isopropyl and propyl groups may enhance membrane permeability.

- Applications : Imidazoles are common in antifungal agents (e.g., ketoconazole), suggesting divergent therapeutic targets compared to oxazole derivatives .

Physicochemical and Functional Comparison

Research and Industrial Relevance

- Pharmacological Potential: The amino-oxazole scaffold is associated with kinase inhibition (e.g., VEGF inhibitors), while thiazole/imidazole derivatives target microbial pathogens.

- Limitations: The discontinued status of this compound suggests challenges in scalability or efficacy, necessitating further optimization of cyclopropyl-containing analogs .

Biological Activity

5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring, which is known for its involvement in various biological processes. The ethyl ester moiety enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to active sites of target proteins.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.

- Receptor Modulation : There is evidence suggesting that this compound could modulate receptor activity, influencing signaling pathways related to pain and immune responses.

Antimicrobial Activity

Recent investigations have reported the antimicrobial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results demonstrate the compound's potential as a lead for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting further investigation into its therapeutic potential.

- Anti-inflammatory Activity Assessment : Another study focused on the compound's ability to reduce inflammation in a murine model of colitis. Mice treated with the compound showed decreased symptoms and histological scores compared to untreated controls, indicating its potential for treating inflammatory bowel diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Removal of the ethyl group | Decreased solubility and bioavailability |

| Substitution on the oxazole ring | Altered binding affinity for target enzymes |

| Variation in cyclopropyl substituents | Enhanced or reduced antimicrobial potency |

These findings underscore the importance of structural modifications in optimizing the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-2-cyclopropyl-oxazole-4-carboxylic acid ethyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions or condensation of precursors. For example, analogous compounds are synthesized by refluxing a mixture of sodium acetate, acetic acid, and reactive intermediates (e.g., 3-formyl-indole derivatives) for 3–5 hours, followed by recrystallization from DMF/acetic acid . For cyclopropane-containing oxazoles, spirocyclic intermediates may be formed using methyl 2-chloro-2-cyclopropylideneacetate as a starting material, with bromophenyl groups introduced via nucleophilic substitution . Key optimization steps include controlling reaction temperature (e.g., 80–100°C), stoichiometric ratios (1:1.1 for amine:aldehyde), and purification via column chromatography (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

-

IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .

-

NMR Spectroscopy : ¹H NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) and oxazole ring protons (δ 6.5–8.0 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .

-

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 208.0847) .

-

Chromatography : HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Table 1 : Typical Spectral Data for Oxazole Ethyl Esters (Analogous Compounds)

Technique Key Peaks/Data Reference ¹H NMR Cyclopropyl H: δ 0.8–1.2 (m), Oxazole H: δ 7.1 (s) ¹³C NMR Ester C=O: δ 168.2, Oxazole C-2: δ 160.5 IR C=O: 1705 cm⁻¹, NH₂: 3320 cm⁻¹ HRMS (ESI+) [M+H]⁺: 208.0847 (C₁₀H₁₂N₂O₃)

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropyl group introduces ring strain, enhancing electrophilicity at adjacent positions. For example, in spirocyclic oxazoles, the cyclopropane ring facilitates nucleophilic attack at the α-carbon, enabling functionalization with aryl or halogen groups . Reactivity can be modulated by substituents on the cyclopropane (e.g., electron-withdrawing groups reduce ring strain). Computational studies (DFT) predict activation barriers for ring-opening reactions, guiding synthetic design .

Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Assay Optimization : Standardize conditions (pH 7.4, 37°C) and validate cell lines (e.g., HEK293 for receptor binding) .

- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Structural Analogs : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate structure-activity relationships (SAR) .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across 3–5 logarithmic concentrations to assess reproducibility .

Q. How can computational chemistry models predict the binding affinity of this compound with specific enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2 enzymes). The cyclopropyl group may occupy hydrophobic pockets, while the oxazole ring forms π-π interactions with aromatic residues .

- QSAR Modeling : Train models on analogous compounds (e.g., thiazole esters) to correlate substituents (e.g., cyclopropyl vs. phenyl) with inhibitory potency (R² > 0.85) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What experimental approaches are used to evaluate the environmental stability of this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25–50°C for 24–72 hours, followed by LC-MS quantification of degradation products .

- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor decomposition via UV-Vis spectroscopy .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability in OECD 301D assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.